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Compound of Interest

Compound Name: 5-Aminomethyl-1H-pyridin-2-one

Cat. No.: B111613

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-
Aminomethyl-1H-pyridin-2-one, a pyridinone derivative of interest in pharmaceutical research
and development. Due to the limited availability of published experimental spectra for this
specific compound, this guide presents a predictive analysis of its expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established
principles and data from analogous structures.

Chemical Structure and Properties

5-Aminomethyl-1H-pyridin-2-one possesses a pyridinone core with an aminomethyl
substituent at the 5-position. This structure suggests potential applications as a scaffold in
medicinal chemistry.

Table 1: General Properties of 5-Aminomethyl-1H-pyridin-2-one

Property Value Reference
Molecular Formula CeHsN20 [1]
Molecular Weight 124.14 g/mol [1]
CAS Number 131052-84-1 [1]
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Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-Aminomethyl-1H-
pyridin-2-one. These predictions are based on the analysis of its chemical structure and
comparison with data from similar pyridone and aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

2.1.1. Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the
pyridinone ring, the methylene group, the amino group, and the amide proton.

Table 2: Predicted *H NMR Chemical Shifts for 5-Aminomethyl-1H-pyridin-2-one

Predicted Chemical

Assignment Shift (3, ppm) Multiplicity Integration
H-3 ~6.2 - 6.5 d 1H
H-4 ~7.2-75 dd 1H
H-6 ~7.0-7.3 d 1H
-CH2- ~3.8-4.1 S 2H
-NH:z ~1.5 - 3.0 (broad) s (br) 2H
N-H (amide) ~10.0 - 12.0 (broad) s (br) 1H

Note: Chemical shifts are referenced to a standard solvent signal. The amino and amide proton
signals are expected to be broad and may exchange with D20.

2.1.2. Predicted 3C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Table 3: Predicted 3C NMR Chemical Shifts for 5-Aminomethyl-1H-pyridin-2-one

Assignment

Predicted Chemical Shift (6, ppm)

C-2 (C=0) ~160 - 165
C-3 ~105 - 110
o} ~140 - 145
C-5 ~120 - 125
C-6 ~135 - 140
-CHa- ~40 - 45

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 5-Aminomethyl-1H-pyridin-2-one

Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H stretch (amide) 3200 - 3400 Medium, broad
N-H stretch (amine) 3300 - 3500 Medium (two bands)
C-H stretch (aromatic) 3000 - 3100 Medium
C=0 stretch (amide) 1640 - 1680 Strong
C=C stretch (aromatic) 1550 - 1620 Medium to Strong
N-H bend (amine) 1580 - 1650 Medium
C-N stretch 1200 - 1350 Medium
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for 5-Aminomethyl-1H-pyridin-2-one

lon Predicted m/z
[M]+e 124.06
[M+H]+ 125.07
[M+Na]+ 147.05

Predicted major fragmentation pathways would likely involve the loss of the aminomethyl group
or cleavage of the pyridinone ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of 5-
Aminomethyl-1H-pyridin-2-one.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-1H-pyridin-2-one
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, MeOD-da4, or D20). The
choice of solvent will depend on the solubility of the compound and the desired resolution of
exchangeable proton signals.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a standard probe.

e H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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o Process the data with appropriate apodization and Fourier transformation.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:

o

Acquire a proton-decoupled carbon spectrum.

[¢]

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

[¢]

A larger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio.

[¢]

Process and reference the spectrum similarly to the *H NMR spectrum.

IR Spectroscopy Protocol

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

Place the sample in the beam path and record the sample spectrum.

[¢]

The spectrum is typically collected over the range of 4000-400 cm™1.

[e]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.
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Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. Further dilutions may be
necessary depending on the ionization technique and instrument sensitivity.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or coupled to a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
([IM+H]*) and other adducts.

o For fragmentation studies (MS/MS), select the parent ion of interest and subject it to
collision-induced dissociation (CID) to generate fragment ions.

o The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of
5-Aminomethyl-1H-pyridin-2-one.
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Detailed workflow for NMR spectroscopy.
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Detailed workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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